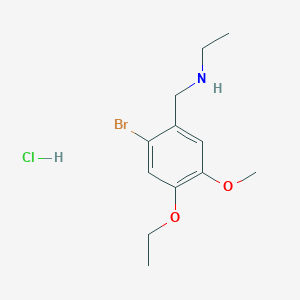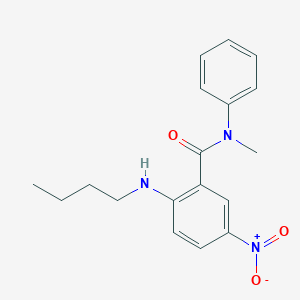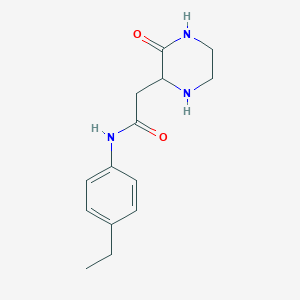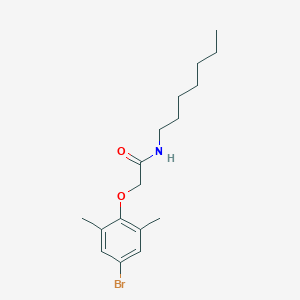
N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride
Vue d'ensemble
Description
N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride, also known as BEME HCl, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool. BEME HCl is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of dopaminergic and serotonergic neurotransmission.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways that modulate neurotransmitter release. Specifically, activation of TAAR1 by N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl can lead to the inhibition of dopamine uptake and the stimulation of dopamine release, which may have implications for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been shown to have several biochemical and physiological effects, including the modulation of dopamine and serotonin release in the brain. Additionally, N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been shown to have anxiolytic and antidepressant-like effects in animal models, which may have implications for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl in lab experiments is its selectivity for TAAR1, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one limitation is that N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl and TAAR1. For example, further investigation is needed to elucidate the precise role of TAAR1 in dopamine and serotonin release in the brain. Additionally, the potential therapeutic applications of TAAR1 agonists such as N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl for the treatment of neuropsychiatric disorders should be further explored. Finally, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel pharmacological tools for the study of this receptor.
Applications De Recherche Scientifique
N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been used extensively in scientific research to investigate the role of TAAR1 in various physiological and pathological processes. For example, studies have shown that activation of TAAR1 by N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl can modulate dopamine release in the brain, which may have implications for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
Propriétés
IUPAC Name |
N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-4-14-8-9-6-11(15-3)12(16-5-2)7-10(9)13;/h6-7,14H,4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZKWDBBSHADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1Br)OCC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4140954.png)
![2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140980.png)
![2-[(3-amino-2-bromo-6-fluoro-4-nitrophenyl)amino]ethanol](/img/structure/B4140983.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4140991.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4140998.png)

![2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4141001.png)

![ethyl 4-{[(2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4141012.png)
![1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B4141018.png)
![1-{4-[(6-amino-5-nitro-4-pyrimidinyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4141045.png)

![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)
